Home > Products > Screening Compounds P49340 > AChE/GSK-3|A-IN-1
AChE/GSK-3|A-IN-1 -

AChE/GSK-3|A-IN-1

Catalog Number: EVT-12537464
CAS Number:
Molecular Formula: C31H35N7O3S
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AChE/GSK-3|A-IN-1 is a compound engineered to inhibit two vital enzymes: acetylcholinesterase and glycogen synthase kinase-3. These enzymes play significant roles in neurodegenerative diseases, particularly Alzheimer's disease. The dual inhibition strategy of AChE/GSK-3|A-IN-1 aims to enhance therapeutic efficacy by targeting multiple pathways involved in disease progression. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, while glycogen synthase kinase-3 is involved in various cellular processes, including glucose metabolism and neuronal survival. The design of this compound allows it to bind effectively to both enzyme active sites, facilitating a multitargeted approach to treatment.

Source and Classification

AChE/GSK-3|A-IN-1 is classified as a dual-target inhibitor due to its ability to inhibit both acetylcholinesterase and glycogen synthase kinase-3. It is primarily sourced from synthetic processes involving commercially available precursors. The compound's classification reflects its potential applications in treating neurodegenerative diseases, specifically Alzheimer's disease, as well as other conditions where glycogen synthase kinase-3 is implicated, such as bipolar disorder and certain cancers .

Synthesis Analysis

Methods

The synthesis of AChE/GSK-3|A-IN-1 follows a multi-step process that typically involves the following key stages:

  1. Acylation Step: This initial step introduces functional groups necessary for enzyme binding.
  2. Formation of Intermediate Compounds: Various chemical reactions are conducted to build the desired structure, including steps that may involve boron tribromide and other reagents.
  3. Finalization: The final compound is purified and characterized to ensure it meets the required specifications for biological activity.

Technical Details

The synthesis is optimized for pharmacological profile, stability, and bioavailability. Techniques such as chromatography may be employed for purification, and spectroscopic methods are used for characterization .

Molecular Structure Analysis

Structure

The molecular structure of AChE/GSK-3|A-IN-1 incorporates elements that enable effective binding to both target enzymes. The specific arrangement of functional groups allows for optimal interaction with the active sites of acetylcholinesterase and glycogen synthase kinase-3.

Data

While detailed structural data may not be fully disclosed in available literature, studies indicate that compounds similar to AChE/GSK-3|A-IN-1 exhibit promising inhibitory constants (IC50 values) in the nanomolar range against these targets, suggesting a well-designed molecular architecture conducive to its dual-target mechanism .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of AChE/GSK-3|A-IN-1 include acylation, nucleophilic substitutions, and coupling reactions that lead to the formation of the final compound.

Technical Details

These reactions are carefully controlled to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the efficiency of each synthetic step .

Mechanism of Action

Process

The mechanism of action for AChE/GSK-3|A-IN-1 involves dual inhibition:

  1. Inhibition of Acetylcholinesterase: This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission which is often impaired in Alzheimer's disease.
  2. Inhibition of Glycogen Synthase Kinase-3: This inhibition is associated with neuroprotective effects, impacting tau phosphorylation and amyloid-beta production—two key pathological features of Alzheimer's disease.

Studies have indicated that compounds similar to AChE/GSK-3|A-IN-1 can exhibit IC50 values as low as 18 nM against glycogen synthase kinase-3 and up to 30 μM against human acetylcholinesterase .

Physical and Chemical Properties Analysis

Physical Properties

AChE/GSK-3|A-IN-1 is expected to exhibit properties typical of small organic molecules used in medicinal chemistry. These may include solubility in organic solvents and moderate stability under physiological conditions.

Chemical Properties

The compound's chemical properties are influenced by its functional groups which facilitate binding interactions with target enzymes. Its stability profile is crucial for ensuring bioavailability upon administration .

Applications

The primary application of AChE/GSK-3|A-IN-1 lies in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting both acetylcholinesterase and glycogen synthase kinase-3, this compound offers a promising therapeutic strategy that addresses multiple aspects of disease pathology. Additionally, it may have potential applications in other conditions where glycogen synthase kinase-3 is implicated, including bipolar disorder and certain cancers .

Properties

Product Name

AChE/GSK-3|A-IN-1

IUPAC Name

4-(cyclopropylmethoxy)-N-methyl-2-[2-[[2-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethylamino]acetyl]amino]pyridin-4-yl]-1,3-thiazole-5-carboxamide

Molecular Formula

C31H35N7O3S

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H35N7O3S/c1-32-29(40)28-30(41-18-19-10-11-19)38-31(42-28)20-12-13-34-25(16-20)37-26(39)17-33-14-15-35-27-21-6-2-4-8-23(21)36-24-9-5-3-7-22(24)27/h2,4,6,8,12-13,16,19,33H,3,5,7,9-11,14-15,17-18H2,1H3,(H,32,40)(H,35,36)(H,34,37,39)

InChI Key

MYLYCZDLVLCRLU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(S1)C2=CC(=NC=C2)NC(=O)CNCCNC3=C4CCCCC4=NC5=CC=CC=C53)OCC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.